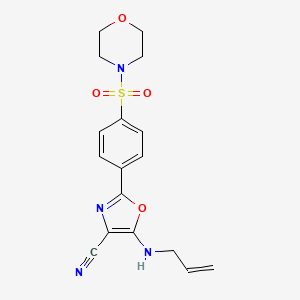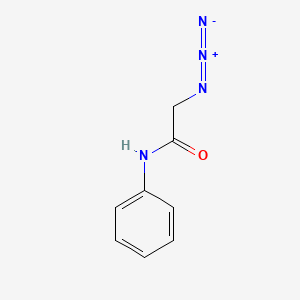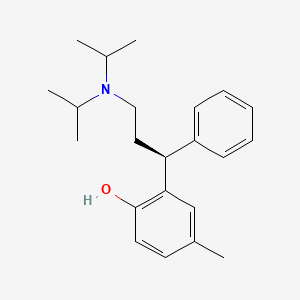
5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole-4-carbonitrile compounds are a class of organic compounds that contain an oxazole ring, which is a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
A protocol for the direct synthesis of 5-aryloxazole-4-carbonitrile from acetophenone was first described with potassium ferricyanide as a cheap and low toxicity cyanide reagent . In this process, multiple bond formation was implemented via an oxygen-mediated radical mechanism .Chemical Reactions Analysis
In the synthesis of 5-aryloxazole-4-carbonitrile, potassium ferricyanide played a dual role as a “CN” source and also as a coupling partner for the cyclization of oxazole .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
5-Alkylamino-1,3-oxazole-4-carbonitriles, closely related to 5-(Allylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized, showcasing the compound's utility in organic synthesis. The study by Chumachenko et al. (2014) details the synthesis of similar compounds, emphasizing their reactivity and the formation of various derivatives in different reactions, such as with hydrazine hydrate. This demonstrates the compound's potential in creating diverse chemical structures, potentially useful in various scientific applications (Chumachenko et al., 2014).
Interaction with Other Chemicals
Chumachenko et al. (2014) also explored the interaction of similar 5-morpholino-1,3-oxazole-4-carbonitriles with different chemicals like hydrazine hydrate. This study is crucial in understanding the chemical behavior of such compounds, which can be pivotal in designing targeted reactions for specific scientific purposes (Chumachenko et al., 2014).
Structural Analysis and Applications
Pil'o et al. (2002) investigated the reaction of polychlorinated enamidonitrile with various amines, including morpholine, leading to the formation of 4-cyanooxazoles. This research contributes to understanding the structural formation and potential applications of oxazole derivatives in scientific research, relevant to this compound (Pil'o et al., 2002).
Heterocyclic Compound Synthesis
The work of Chumachenko et al. (2015) on the synthesis of 5-morpholino-1,3-oxazole-4-carbonitriles sheds light on the compound's role in the formation of heterocyclic compounds. Such studies are significant for the development of new materials and pharmaceuticals (Chumachenko et al., 2015).
Development of Novel Compounds
El-Dean et al. (2010) demonstrated the transformation of a related compound, 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile, into various heterocyclic compounds. This highlights the versatility of such oxazole derivatives in synthesizing novel chemical entities with potential applications in various scientific fields (El-Dean et al., 2010).
Wirkmechanismus
Target of Action
It’s known that oxazole derivatives are widely present in natural products, synthesized drugs, and advanced materials . They are often used in clinical treatment and drug development .
Mode of Action
The compound interacts with its targets via an oxygen-mediated radical mechanism . This involves multiple bond formation, implemented with potassium ferricyanide as a cheap and low toxicity cyanide reagent . Potassium ferricyanide plays a dual role as a “CN” source and also as a coupling partner for the cyclization of oxazole .
Biochemical Pathways
The introduction of a cyano group to an oxazole ring is a critical strategy in drug development because the cyano group can be easily converted into amide, carboxylic acid, imido ester, amidine, and methyl ammonia groups .
Result of Action
The compound has been evaluated for its antiviral activities against the human cytomegalovirus (HCMV) in vitro . Some derivatives of the compound exhibited considerably higher antiviral activity against a normal laboratory HCMV strain .
Action Environment
It’s known that the reaction of acetophenone, dmf, and potassium ferricyanide was examined in the presence of cui 2 (10 equiv) at 130 °C for 12 h .
Eigenschaften
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-2-7-19-17-15(12-18)20-16(25-17)13-3-5-14(6-4-13)26(22,23)21-8-10-24-11-9-21/h2-6,19H,1,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSXFVYAHYTCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2896902.png)
![3-(4-chlorophenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2896905.png)

![5-[(3,4-dimethylphenyl)amino]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2896909.png)
